REACTION_CXSMILES
|
[CH:1]([N:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH3:6])([CH3:3])[CH3:2].C(N(P(OC)[Cl:18])C(C)C)(C)C>C1COCC1>[CH3:6][CH2:5][N:4]([CH:7]([CH3:9])[CH3:8])[CH:1]([CH3:3])[CH3:2].[ClH:18] |f:3.4|
|
Name
|
N6 -benzoyl-5'-O-dimethoxy-trityl-2'-O-methyl-adenosine
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
362 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)P(Cl)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under an argon atmosphere at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |